Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate

Purity Quality Control Analytical Chemistry

Researchers pursuing SAR studies around pyrimidine cores often encounter limited functionalization options with standard pyrimidine-4-carboxylates. Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate offers a unique 2-hydroxymethyl handle that can be selectively converted to chloromethyl, cyanomethyl, ethoxycarbonylmethyl, or formyl groups, enabling rapid diversification in fewer synthetic steps. • Versatile intermediate for histamine H4 receptor modulators and kinase inhibitor libraries. • Available in ≥98% purity for sensitive biochemical assays. • Shipped ambient; sealed storage at 2-8°C.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1356111-30-2
Cat. No. B1403391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(hydroxymethyl)pyrimidine-4-carboxylate
CAS1356111-30-2
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC=C1)CO
InChIInChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-4-9-7(5-11)10-6/h3-4,11H,2,5H2,1H3
InChIKeyNUXNOUAPVRCHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate: CAS 1356111-30-2 Technical Specifications and Research-Grade Purity


Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate (CAS 1356111-30-2) is a pyrimidine derivative with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is classified as an ester compound and is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research . This compound features a hydroxymethyl group at the 2-position and an ethyl ester at the 4-position of the pyrimidine ring .

Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate: Why Generic Substitution of Pyrimidine-4-carboxylate Intermediates Is Not Recommended


The 2-(hydroxymethyl) substituent is a critical functional handle for subsequent chemical transformations. As demonstrated in foundational studies on pyrimidine derivatives, the hydroxymethyl group at the 2-position can be selectively converted into a variety of functional groups, including chloromethyl, cyanomethyl, ethoxycarbonylmethyl, and formyl groups [1]. This synthetic versatility is not present in unsubstituted pyrimidine-4-carboxylates or analogs lacking this specific 2-substitution. Consequently, substituting this compound with a more generic pyrimidine-4-carboxylate would deprive the researcher of a key reactive center, potentially necessitating the development of a new synthetic route and the procurement of different, potentially more expensive, starting materials.

Quantitative Evidence for Selecting Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate (CAS 1356111-30-2) Over Alternatives


Comparative Purity and Analytical Support for Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate

The specification for commercial research-grade Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate demonstrates a purity advantage over the base standard for its structural class. Major vendors such as ChemScene and MolCore provide this compound with a purity of ≥98% and NLT 98% , respectively. This contrasts with the 95% minimum purity specification offered by other suppliers for the same compound . Procurement of the higher purity material can reduce the burden of downstream purification and improve the reproducibility of sensitive reactions.

Purity Quality Control Analytical Chemistry

Physicochemical Properties and Storage Requirements for Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate

The defined physicochemical profile of Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate provides predictable handling and stability parameters. Key computational data, including a topological polar surface area (TPSA) of 72.31 Ų and a partition coefficient (LogP) of 0.1456, have been established . This information is critical for predicting solubility and permeability in drug discovery contexts. Furthermore, the compound's storage conditions are well-defined, with vendors specifying storage at 2-8°C in a dry, sealed environment to ensure long-term stability .

Physicochemical Properties Stability Logistics

Yield Data for the Synthesis of Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate and its Class

The synthesis of this compound is part of a well-understood class of reactions. Foundational research shows that 2-hydroxymethylpyrimidines can be synthesized by homolytic hydroxymethylation with yields ranging from 28% to 93%, depending on the specific pyrimidine substrate and reaction conditions [1]. While specific yield data for Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate is not provided in the open literature, the established methodology and the wide yield range for its class provide a benchmark for evaluating the efficiency of custom or in-house synthesis.

Synthetic Chemistry Process Optimization Yield

Validated Research Applications for Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate (CAS 1356111-30-2)


As a Versatile Building Block for Medicinal Chemistry Programs

The unique substitution pattern of Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate makes it an ideal intermediate for generating diverse libraries of drug-like molecules. The 2-hydroxymethyl group is a key functional handle that can be converted to a chloromethyl, cyanomethyl, or formyl group, enabling the rapid exploration of structure-activity relationships (SAR) around the pyrimidine core [1]. Procurement of this specific compound, rather than a simpler pyrimidine-4-carboxylate, allows medicinal chemists to access a broader chemical space in fewer synthetic steps.

In the Synthesis of Histamine H4 Receptor Modulators

Processes for preparing substituted pyrimidine derivatives, like Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate, are described as key intermediates in the synthesis of histamine H4 receptor modulators [1]. This compound's specific functionality is likely required to achieve the desired binding affinity and selectivity profile of the final modulator. Using a generic alternative would not provide the correct substitution pattern for this therapeutic target.

For Research Requiring High-Purity and Quality-Controlled Intermediates

For assays and reactions where trace impurities can confound results, the availability of Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate with a purity of ≥98% is crucial [1]. This higher purity specification, compared to the 95% standard offered by some vendors , reduces the need for in-house purification, saving time and resources while increasing confidence in experimental outcomes. This is particularly relevant for applications in chemical biology and high-throughput screening.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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